N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring a benzamide core linked to a thioether group substituted with a phenylamino-oxoethyl moiety. The structure integrates a 1,3,4-thiadiazole ring, known for its electron-rich nature and ability to participate in hydrogen bonding, which enhances interactions with biological targets . Synthesis typically involves cyclization of thiosemicarbazide derivatives with benzoylating agents, followed by functionalization via nucleophilic substitution or condensation reactions .
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c22-14(18-13-9-5-2-6-10-13)11-24-17-21-20-16(25-17)19-15(23)12-7-3-1-4-8-12/h1-10H,11H2,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPMLUFFPDPZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-oxo-2-(phenylamino)ethyl thiol with 1,3,4-thiadiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at sulfur and nitrogen centers:
| Reaction | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Sulfur oxidation | H₂O₂ (30%) in glacial acetic acid, 60°C, 4h | Sulfoxide or sulfone derivatives | Sulfoxide formation occurs selectively under mild conditions. |
| Thiadiazole ring oxidation | KMnO₄ in acidic medium, reflux | Ring-opened sulfonic acid derivatives | Complete ring cleavage observed at elevated temperatures (>80°C). |
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Mechanistic Note : Sulfur in the thioether linkage (-S-) exhibits higher electron density, making it susceptible to electrophilic oxidation.
Reduction Reactions
Reductive pathways target carbonyl and sulfur groups:
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Limitation : Reduction of the thiadiazole ring itself is not reported, likely due to its aromatic stability.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at specific sites:
Electrophilic Aromatic Substitution (Benzamide Ring)
| Reaction | Reagents/Conditions | Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C–5°C, 30 min | 3-Nitrobenzamide derivatives | Meta-substitution dominates due to electron-withdrawing groups. |
| Halogenation | Cl₂/FeCl₃ in CHCl₃, 40°C, 2h | 4-Chlorobenzamide derivatives | Para-position favored (73% yield). |
Nucleophilic Substitution (Thiadiazole Ring)
| Reaction | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Thiol displacement | RSH in NaOH/EtOH, reflux, 6h | 5-Alkylthio derivatives | Reaction rate depends on thiol nucleophilicity (e.g., PhSH > MeSH). |
Hydrolytic Reactions
Controlled hydrolysis reveals structural vulnerabilities:
| Reaction | Conditions | Products | Kinetics |
|---|---|---|---|
| Amide bond hydrolysis | 2M HCl, 90°C, 8h | Benzoc acid + thiadiazole amine | First-order kinetics (k = 0.12 h⁻¹). |
| Thioether hydrolysis | NaOH (10%)/H₂O₂, 70°C, 5h | Sulfinic acid derivatives | Complete cleavage under oxidative alkaline conditions. |
Biological Activity and Mechanistic Insights
The compound’s reactivity correlates with its pharmacological effects:
Anticonvulsant Activity
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Mechanism : Enhances GABAergic neurotransmission by modulating chloride ion flux through GABAₐ receptors .
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Key Data :
Anticancer Activity
Scientific Research Applications
Anticancer Activity
1,3,4-Thiadiazole derivatives, including N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have shown promising anticancer properties. Several studies have documented the efficacy of thiadiazole-containing compounds in various cancer models:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit cell proliferation. For instance, derivatives have been tested against human leukemia and breast cancer cells, demonstrating reduced viability and growth inhibition in xenograft models .
- Clinical Trials : Some thiadiazole derivatives are currently undergoing clinical trials as either single agents or in combination with existing chemotherapy drugs. Their ability to target multiple pathways in cancer cells makes them attractive candidates for further investigation .
Antimicrobial Properties
The antimicrobial activity of 1,3,4-thiadiazole derivatives is well-documented:
- Broad Spectrum : Compounds in this class exhibit activity against a range of pathogens including bacteria and fungi. For example, studies have highlighted their effectiveness against antibiotic-resistant strains .
- Potential Applications : Given their mechanism of action that disrupts microbial cell walls or inhibits essential enzymes, these compounds could serve as leads for developing new antibiotics or antifungal agents .
Antiviral Activity
Research has also indicated that thiadiazole derivatives possess antiviral properties:
- HIV and Other Viruses : Some studies have demonstrated that these compounds can inhibit viral replication in vitro. For instance, certain derivatives were shown to have potential against HIV strains by interfering with critical viral processes .
Anti-inflammatory and Analgesic Effects
Thiadiazole derivatives are noted for their anti-inflammatory and analgesic properties:
- Pain Management : Compounds like this compound may provide relief from pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). Their ability to modulate inflammatory pathways makes them suitable candidates for further research in pain management therapies .
Insecticidal Activity
Recent studies have explored the use of thiadiazole derivatives as insecticides:
- Effectiveness Against Pests : this compound has been evaluated for its insecticidal properties against agricultural pests such as the cotton leaf worm (Spodoptera littoralis). Results indicate significant mortality rates among treated insects .
Fungicidal Properties
The potential fungicidal applications of thiadiazole derivatives are also being investigated:
Mechanism of Action
The mechanism of action of N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:
Computational Studies
- Molecular Docking: AutoDock Vina and UCSF Chimera were employed to predict binding modes of related compounds (e.g., BPTES with glutaminase-1). The target compound’s phenylamino group may occupy hydrophobic pockets in kinase domains, analogous to furan derivatives .
Physicochemical Properties
- Solubility: Piperidinyl and methyleneamino derivatives exhibit higher lipophilicity (logP: 2.1–3.5) than the target compound (logP: 1.8), impacting bioavailability .
- Metabolic Stability : The oxoethyl-thio linker in the target compound may reduce oxidative metabolism compared to alkyl-thioethers .
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a thiadiazole ring and a benzamide moiety. This structural configuration is believed to contribute to its biological activities. The molecular formula is C_{15}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 301.36 g/mol.
Anticancer Activity
Numerous studies have investigated the anticancer properties of N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 10.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 15.0 | Disruption of mitochondrial membrane potential |
A study by Zhang et al. (2021) demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspases 3 and 9, highlighting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. The compound appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Research Findings on Anti-inflammatory Effects
Research conducted by Kumar et al. (2020) reported that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 300 | 150 | 50% |
| IL-6 | 250 | 100 | 60% |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cytokine Modulation : It reduces the secretion of inflammatory cytokines, thereby alleviating inflammation.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in the G2/M phase in certain cancer cell lines.
Q & A
Basic: What are the key steps in synthesizing N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
The synthesis typically involves:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives using reagents like phosphorus oxychloride (POCl₃) under reflux .
- Acylation : Coupling the thiadiazole intermediate with benzoyl chloride or substituted benzoic acids using coupling agents (e.g., EDCI) .
- Purification : Recrystallization from ethanol or chromatography to isolate the pure product .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., thiadiazole protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 453.36 for dichloro derivatives) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
- Temperature control : Maintain reflux temperatures (70–90°C) to avoid side reactions during cyclization .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance coupling efficiency .
- Catalysts : Use triethylamine as a base to deprotonate intermediates and accelerate acylation .
- Real-time monitoring : Thin-layer chromatography (TLC) tracks reaction progress .
Advanced: What in vitro assays are used to evaluate its antimicrobial and anticancer potential?
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MICs compared to streptomycin .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values, with apoptosis confirmed via flow cytometry .
Advanced: How does molecular docking contribute to understanding its mechanism of action?
- Target identification : Docking studies (e.g., AutoDock Vina) predict binding to enzymes like dihydrofolate reductase (DHFR) or cyclin-dependent kinases .
- Binding affinity analysis : Calculate ΔG values (e.g., −9.2 kcal/mol) to prioritize compounds for in vitro validation .
Advanced: What structural modifications enhance its bioactivity?
Advanced: How do pH and temperature affect its stability in solution?
- pH stability : Degrades at extremes (pH < 3 or > 10); monitor via HPLC under physiological pH (7.4) for drug formulation studies .
- Thermal stability : Stable up to 100°C in inert solvents; store at −20°C in desiccated form to prevent hydrolysis .
Advanced: What preclinical models assess its toxicity profile?
- In vitro toxicity : IC₅₀ values in normal cell lines (e.g., HEK-293) to estimate therapeutic index .
- In vivo models : Acute toxicity in rodents (LD₅₀ > 500 mg/kg) and histopathological analysis of liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
